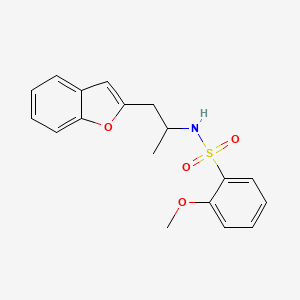

N-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a fusion of benzene and furan rings . It also contains a sulfonamide group, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a propan-2-yl group, and a methoxybenzenesulfonamide group . These groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present . The benzofuran moiety might undergo electrophilic substitution reactions, while the sulfonamide group could potentially participate in condensation reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of crystallinity, solubility, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications

Crystallographic Analysis and Molecular Structure

Studies on compounds with similar structural motifs to N-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide, such as N-(4-Methoxyphenyl)benzenesulfonamide, reveal detailed crystallographic information. For instance, Ibrahim et al. (2011) explored the crystal structure of N-(4-Methoxyphenyl)benzenesulfonamide, highlighting the formation of infinite polymeric chains due to intermolecular N—H⋯O hydrogen bonding and weak C—H⋯π interactions (Ibrahim et al., 2011). These structural analyses are crucial for understanding the molecular geometry, interactions, and potential reactivity of sulfonamide-based compounds.

Organic Synthesis and Chemical Reactivity

The reactivity of benzenesulfonamide derivatives in organic synthesis provides insights into the chemical behavior of this compound. For example, the synthesis of N‐Chloro‐N‐methoxybenzenesulfonamide as a chlorinating reagent by Pu et al. (2016) showcases the utility of sulfonamide derivatives in synthesizing chlorinated organic compounds, indicating a pathway for functionalizing similar structures (Pu et al., 2016).

Pharmacological Applications

While the specific pharmacological applications of this compound are not directly documented, research on related sulfonamide compounds provides a basis for potential therapeutic use. The synthesis and evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents by Pieters et al. (1999) suggest that benzofuran and sulfonamide moieties can contribute to anticancer activity, particularly through mechanisms such as tubulin polymerization inhibition (Pieters et al., 1999). This research indicates the potential of this compound and similar compounds in the development of new antitumor agents.

Properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-13(11-15-12-14-7-3-4-8-16(14)23-15)19-24(20,21)18-10-6-5-9-17(18)22-2/h3-10,12-13,19H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJQEMGCDWHCKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2357657.png)

![1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2357658.png)

![N-(4-bromophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2357662.png)

![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2357668.png)

![methyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate](/img/structure/B2357670.png)

![2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2357672.png)

![(Z)-1-benzyl-3-(((5-chloro-2-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357674.png)

![2-[(4-chlorophenoxy)methyl]-1-(2-ethoxyethyl)-1H-benzimidazole](/img/structure/B2357675.png)